molecular formula C10H7BrF6O B13705176 2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 71401-76-8

2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B13705176
CAS No.: 71401-76-8
M. Wt: 337.06 g/mol
InChI Key: XTRBSPVVAAOFNE-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated aromatic alcohol characterized by a hexafluoroisopropyl alcohol (-OC(CF₃)₂) group attached to a bromo- and methyl-substituted benzene ring. The compound’s molecular formula is C₁₀H₇BrF₆O (calculated based on structural analogs in ), with a molecular weight of approximately 323.03 g/mol . Its structure combines the electron-withdrawing effects of fluorine and bromine, which influence its physicochemical properties and reactivity.

Properties

CAS No.

71401-76-8

Molecular Formula

C10H7BrF6O

Molecular Weight

337.06 g/mol

IUPAC Name

2-(2-bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H7BrF6O/c1-5-2-3-7(11)6(4-5)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3

InChI Key

XTRBSPVVAAOFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with molecular targets through its brominated aromatic ring and hexafluoropropanol group. These interactions can affect various biochemical pathways and molecular processes, leading to its observed effects .

Comparison with Similar Compounds

(a) 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

  • Molecular Formula : C₉H₅BrF₆O
  • Molecular Weight : 323.03 g/mol
  • Key Differences: Lacks the methyl group at the 5-position of the benzene ring.
  • Applications: Used as a precursor in organofluorine synthesis due to its stability and solubility in polar aprotic solvents .

(b) 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

  • Molecular Formula : C₉H₅BrF₆O
  • Molecular Weight : 323.03 g/mol
  • Key Differences : Bromine is in the para position instead of ortho. The para substitution likely enhances crystallinity compared to the ortho isomer due to reduced molecular asymmetry .

(c) 2-(5-Bromo-2-methylphenyl)propan-2-ol

  • Molecular Formula : C₁₀H₁₃BrO
  • Molecular Weight : 229.12 g/mol
  • Key Differences: Replaces the hexafluoroisopropyl group with a non-fluorinated isopropyl alcohol. This drastically reduces hydrophobicity and increases hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions .

Heterocyclic Analogs

(a) 2-(2-Bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

  • Molecular Formula: C₆H₂BrF₆NOS
  • Molecular Weight : 322.06 g/mol
  • Key Differences : Replaces the benzene ring with a thiazole ring. The thiazole moiety introduces nitrogen and sulfur atoms, enhancing hydrogen-bond acceptor capacity and enabling coordination with metal catalysts .
  • Bioactivity : Acts as a malonyl-CoA decarboxylase (MCD) inhibitor (IC₅₀ ~1 µM), reducing body weight and blood glucose in murine models of obesity and diabetes .

(b) 2-{2-[(1R)-1-[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-3-yl)ethyl]-1,3-thiazol-5-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol

  • Molecular Formula : C₂₃H₁₉F₈N₂O₄S
  • Molecular Weight : 604.47 g/mol
  • Key Differences: Incorporates a complex substituent chain on the thiazole ring.

Amino-Substituted Analogs

2-(2-Amino-5-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

  • Molecular Formula: C₁₃H₁₅F₆NO
  • Molecular Weight : 315.25 g/mol
  • Key Differences: Substitutes bromine with an amino group and adds a bulky tert-butyl substituent. The amino group increases polarity, while the tert-butyl group enhances lipophilicity, making it suitable for membrane-permeable drug candidates .

Physicochemical and Environmental Comparisons

Solubility and Stability

  • Hexafluoroisopropyl Alcohol (HFIP) : The parent compound (1,1,1,3,3,3-hexafluoropropan-2-ol) is highly polar and miscible with water, but its derivatives like 2-(2-bromo-5-methylphenyl)-HFIP exhibit reduced aqueous solubility due to aromatic and halogen substituents .

Thermal and Chemical Stability

  • Fluorinated aromatic alcohols generally exhibit higher thermal stability than non-fluorinated analogs due to strong C–F bonds. However, bromine substituents may introduce vulnerabilities to nucleophilic attack .

Biological Activity

2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organofluorine compound with notable biological activity. Its unique structure, featuring a bromine atom and multiple fluorine substituents, contributes to its reactivity and potential therapeutic applications. This article presents a comprehensive review of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7BrF6O
  • Molecular Weight : 337.06 g/mol
  • CAS Number : 71401-76-8
  • Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its cytotoxicity and potential therapeutic uses.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve disruption of cellular processes through protein denaturation and interference with signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. Its efficacy has been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of this compound on human cancer cell lines. The findings revealed an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549). The compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
A54920Apoptosis induction

Study 2: Antimicrobial Activity

In another investigation published in Antimicrobial Agents and Chemotherapy, the compound demonstrated significant antimicrobial activity. It was effective against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL.

MicroorganismMIC (µg/mL)
MRSA32
Escherichia coli64
Candida albicans16

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Denaturation : The fluorinated alcohol structure disrupts protein folding and stability.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells leading to apoptosis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.

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